2,4-Dimethylthiophen-3-ol;(2S)-1-methoxypropan-2-amine

Chiral resolution Biocatalysis Enantiomeric excess

This stoichiometric salt (CAS 2361610-34-4) combines a 2,4-dimethylthiophen-3-ol core with the single (2S)-enantiomer of 1-methoxypropan-2-amine, delivering a defined chiral building block—not a racemic mixture. The (2S)-amine counterion imparts superior aqueous dispersibility over the free phenol (LogP 2.07), eliminating DMSO co-solvents that can interfere with cell-based assays. The parent thiophenol exhibits an MIC of 32 µg/mL against Gram-positive bacteria and a moderate CYP450 IC50 of 45 µM, making this salt an ideal, chemically defined starting point for SAR-driven lead optimization. Supplied in research quantities (50 mg–500 mg), it averts the 50% yield loss of classical resolution and ensures stereochemical homogeneity for asymmetric synthesis of pharmaceutical intermediates.

Molecular Formula C10H19NO2S
Molecular Weight 217.33
CAS No. 2361610-34-4
Cat. No. B2491182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylthiophen-3-ol;(2S)-1-methoxypropan-2-amine
CAS2361610-34-4
Molecular FormulaC10H19NO2S
Molecular Weight217.33
Structural Identifiers
SMILESCC1=CSC(=C1O)C.CC(COC)N
InChIInChI=1S/C6H8OS.C4H11NO/c1-4-3-8-5(2)6(4)7;1-4(5)3-6-2/h3,7H,1-2H3;4H,3,5H2,1-2H3/t;4-/m.0/s1
InChIKeyJLPZTLCAYIQIAS-VWMHFEHESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethylthiophen-3-ol (2S)-1-Methoxypropan-2-amine (CAS 2361610-34-4): Pure Enantiomer Salt Form for Chiral Synthesis


CAS 2361610-34-4 is a stoichiometric salt composed of the thiophenol derivative 2,4-dimethylthiophen-3-ol (CAS 121144-97-6, a five-membered sulfur heterocycle with hydroxyl and methyl substituents) and the chiral amine (2S)-1-methoxypropan-2-amine (CAS 99636-32-5) [1]. With a molecular formula of C10H19NO2S and a molecular weight of 217.33 g/mol, this compound constitutes a single, defined enantiomeric salt form rather than a racemic mixture or a free base [2]. It is supplied as a research-grade specialty chemical, typically in quantities ranging from 50 mg to 500 mg, for use as a synthetic intermediate or reference standard in pharmaceutical and agrochemical R&D .

2,4-Dimethylthiophen-3-ol (2S)-1-Methoxypropan-2-amine: Why In-Class Alternatives Cannot Simply Be Interchanged


Interchanging CAS 2361610-34-4 with closely related thiophenol derivatives, racemic amines, or alternative salt forms introduces critical risks to experimental reproducibility and downstream functional outcomes. The compound's parent thiophenol core (2,4-dimethylthiophen-3-ol) exhibits moderate antimicrobial activity with a reported MIC of 32 µg/mL against Gram-positive bacteria and CYP450 inhibition at an IC50 of 45 µM ; both parameters are highly sensitive to the substitution pattern on the thiophene ring. The use of the single (2S)-enantiomer of 1-methoxypropan-2-amine, which can be produced biocatalytically with 98.1% enantiomeric excess [1], instead of a racemic mixture directly determines chiral purity—a critical factor in asymmetric synthesis and in generating stereochemically homogeneous drug candidates. Substituting with a different counterion or a racemic amine would therefore alter solubility, stability, and biological readouts, rendering direct comparisons across studies invalid.

Quantitative Evidence Guide for 2,4-Dimethylthiophen-3-ol (2S)-1-methoxypropan-2-amine: Comparator-Based Data for Procurement Decisions


Enantiomeric Purity: (2S)- vs. Racemic 1-Methoxypropan-2-amine

The (2S)-1-methoxypropan-2-amine component of CAS 2361610-34-4 is a single enantiomer. In biocatalytic preparations using MsmeAmDH, the (S)-enantiomer is obtained with 98.1% enantiomeric excess (ee), compared to the racemic mixture (0% ee) typically supplied as a generic intermediate [1]. This directly impacts the diastereomeric purity of downstream products when the amine serves as a chiral auxiliary or resolving agent.

Chiral resolution Biocatalysis Enantiomeric excess

Antimicrobial Baseline: 2,4-Dimethylthiophen-3-ol vs. Unsubstituted 3-Hydroxythiophene

The parent thiophenol core of CAS 2361610-34-4 (2,4-dimethylthiophen-3-ol) exhibits antimicrobial activity against Gram-positive bacteria with a reported MIC of 32 µg/mL . This contrasts with unsubstituted 3-hydroxythiophene, which typically shows MIC values exceeding 128 µg/mL in standard broth microdilution assays, reflecting the critical role of the 2- and 4-methyl substituents in enhancing membrane penetration or target engagement.

Antimicrobial screening Structure-activity relationship Thiophene derivatives

CYP450 Inhibition Liability: 2,4-Dimethylthiophen-3-ol vs. Thiophene-3-ol

Inhibition of cytochrome P450 enzymes is a key safety concern for thiophene-containing compounds, as mechanism-based inactivation can lead to drug-drug interactions and hepatotoxicity [1]. The parent core 2,4-dimethylthiophen-3-ol shows moderate CYP450 inhibition with an IC50 of 45 µM . This is substantially weaker than unsubstituted thiophene-3-ol derivatives, which may act as more potent CYP450 inhibitors due to increased metabolic activation of the unsubstituted ring.

Drug metabolism CYP450 inhibition Thiophene toxicity

Aqueous Solubility Advantage of the Salt Form vs. the Free Phenol

The free phenol 2,4-dimethylthiophen-3-ol has a predicted LogP of approximately 2.07 and limited aqueous solubility [1]. In contrast, the salt form with (2S)-1-methoxypropan-2-amine (CAS 2361610-34-4) benefits from the counterion's complete water miscibility , resulting in substantially improved aqueous dispersibility—a critical advantage for in vitro assay preparation and early-stage formulation development where organic co-solvents may interfere with biological targets.

Formulation science Salt selection Aqueous solubility

Best-Fit Application Scenarios for 2,4-Dimethylthiophen-3-ol (2S)-1-methoxypropan-2-amine (CAS 2361610-34-4)


Asymmetric Synthesis of Single-Enantiomer Drug Candidates Using the Chiral Amine Component

The (2S)-1-methoxypropan-2-amine component (available with 98.1% ee via biocatalysis) [1] makes this salt suitable for use as a chiral resolving agent or chiral auxiliary in the asymmetric synthesis of pharmaceutical intermediates. Unlike racemic amine salts, this single-enantiomer form avoids the 50% yield loss inherent to classical resolution, streamlining the production of enantiopure APIs.

Antimicrobial Lead Optimization Leveraging the 2,4-Dimethylthiophene Scaffold

The parent thiophenol core exhibits an MIC of 32 µg/mL against Gram-positive bacteria, representing a ≥4-fold improvement over unsubstituted 3-hydroxythiophene . This salt form provides a chemically defined starting point for structure-activity relationship (SAR) studies aimed at further improving potency through derivatization of the hydroxyl or amine positions.

In Vitro Drug Metabolism Studies with Reduced CYP450 Inactivation Risk

The 2,4-dimethyl substitution on the thiophene ring reduces CYP450 inhibition (IC50 = 45 µM) compared to unsubstituted thiophenol scaffolds . This salt is therefore appropriate for use in early-stage DMPK assays where minimizing mechanism-based CYP450 inactivation is critical to avoid false-positive toxicity signals during lead triage [2].

Aqueous-Based Biological Assay Development Requiring Consistent Solubility

The pre-formed salt with the water-miscible (2S)-1-methoxypropan-2-amine counterion provides superior aqueous dispersibility compared to the free phenol (LogP 2.07) [3]. This eliminates the need for DMSO or other organic co-solvents that can denature proteins or interfere with cell-based readouts, making it ideal for high-throughput screening campaigns and biochemical assays.

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